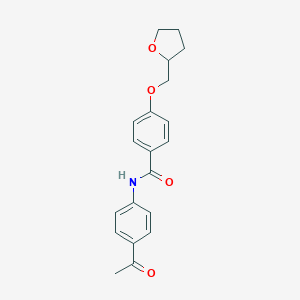![molecular formula C13H18N2O3S B250522 Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETB or Ethyl Thienylcarbonyl Hydrazono Butanoate. It is a yellowish crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. ETB has been extensively studied for its biological and pharmacological properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
ETB has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of ETB is its ease of synthesis, which makes it readily available for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its insolubility in water can make it difficult to work with in certain applications.
List of
将来の方向性
There are several future directions for research involving ETB. Some of these include:
1. Further studies on the mechanism of action of ETB to better understand its biological and pharmacological properties.
2. Development of new drug candidates based on the structure of ETB for the treatment of various diseases.
3. Investigation of the potential use of ETB in the development of new materials such as polymers and coatings.
4. Studies on the environmental impact of ETB and its potential toxicity to humans and other organisms.
5. Exploration of the potential use of ETB in the field of nanotechnology.
Conclusion:
In conclusion, Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique chemical properties make it a promising candidate for drug development and other applications. Further research is needed to fully understand its biological and pharmacological properties and to explore its potential uses in various fields.
合成法
The synthesis of ETB involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-bromoethyl ethyl ether to yield ETB. This process is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
ETB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ETB has shown promising anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, ETB has been used as a tool to study the mechanism of action of enzymes and other biological molecules. Its ability to bind to proteins and other biomolecules has made it a valuable tool for researchers in this field.
In material science, ETB has been studied for its potential use in the development of new materials such as polymers and coatings. Its unique chemical properties make it an attractive candidate for these applications.
特性
分子式 |
C13H18N2O3S |
|---|---|
分子量 |
282.36 g/mol |
IUPAC名 |
ethyl (3E)-2-ethyl-3-(thiophene-2-carbonylhydrazinylidene)butanoate |
InChI |
InChI=1S/C13H18N2O3S/c1-4-10(13(17)18-5-2)9(3)14-15-12(16)11-7-6-8-19-11/h6-8,10H,4-5H2,1-3H3,(H,15,16)/b14-9+ |
InChIキー |
BSUHTGMDZDEBDK-NTEUORMPSA-N |
異性体SMILES |
CCC(/C(=N/NC(=O)C1=CC=CS1)/C)C(=O)OCC |
SMILES |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
正規SMILES |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
